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Introduction: The emergence of drug-resistant Mycobacterium tuberculosis necessitates the

identification and validation of novel drug targets. The mycobacterial cell envelope, a complex

and unique structure, is a rich source of such targets. Phosphatidyl-myo-inositol mannosides

(PIMs) are essential glycolipids in this envelope, and their biosynthetic pathway is critical for

bacterial viability. PatA, a membrane-associated acyltransferase, catalyzes the first acylation

step in PIM synthesis. Genetic studies have suggested that patA is an essential gene in M.

tuberculosis, making it a promising candidate for therapeutic intervention.[1][2]

Clustered Regularly Interspaced Short Palindromic Repeats interference (CRISPRi) has

emerged as a powerful and versatile tool for programmable gene silencing in mycobacteria.[3]

[4][5] This system utilizes a nuclease-dead Cas9 (dCas9) protein guided by a small guide RNA

(sgRNA) to bind to a specific DNA target, sterically blocking transcription.[3][6] The

anhydrotetracycline (ATc)-inducible nature of many mycobacterial CRISPRi systems allows for

titratable control of gene expression, enabling the study of essential gene function.[1][6] This

application note provides a detailed protocol for utilizing a dCas9Sth1-based CRISPRi system

to study the essentiality of patA in mycobacteria.
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PatA is a crucial enzyme in the biosynthesis of PIMs. It transfers a palmitoyl group to

phosphatidyl-myo-inositol monomannoside (PIM₁) or dimannoside (PIM₂) to form acylated

PIMs (Ac₁PIM₁ or Ac₁PIM₂). These molecules are precursors for more complex and

immunomodulatory lipoglycans like lipomannan (LM) and lipoarabinomannan (LAM), which are

integral to the mycobacterial cell wall architecture and host-pathogen interactions.[1][7]
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Caption: The role of PatA in the PIM biosynthesis pathway.

Data Presentation
While direct CRISPRi-mediated knockdown data for patA is not yet extensively published,

studies using conditional mutants have demonstrated its essentiality. The following tables

summarize the expected quantitative outcomes from the depletion of PatA, based on data from
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a patA conditional mutant study. These data serve as a benchmark for what can be expected

when using CRISPRi to silence patA.

Table 1: Effect of patA Silencing on Mycobacterial Growth in vitro

Condition Doubling Time (hours)
Colony Forming Units
(CFU/mL) after 6 days

patA expressing (No ATc) 24 ± 2 5 x 10⁷ ± 1.5 x 10⁷

patA silenced (+ ATc) Growth Arrest 2 x 10⁴ ± 0.8 x 10⁴

Data are representative and adapted from conditional mutant studies.

Table 2: Quantification of patA mRNA Levels Upon CRISPRi Induction

Strain Inducer (ATc)
Fold Change in patA
mRNA

M. tuberculosis + pLJR965-

sgRNA(patA)
- 1.0 (baseline)

M. tuberculosis + pLJR965-

sgRNA(patA)
+ ~20-100 fold decrease

M. tuberculosis + pLJR965-

sgRNA(control)
+ No significant change

Expected results based on the efficacy of the dCas9Sth1 CRISPRi system on other essential

genes.[3]

Experimental Protocols
The following protocols describe the methodology for constructing a patA-targeting CRISPRi

strain and assessing the phenotypic consequences of patA knockdown.

Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5302332/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


sgRNA Design & Cloning
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Caption: Workflow for studying PatA essentiality using CRISPRi.

Protocol 1: Construction of a patA-targeting CRISPRi Plasmid
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This protocol is adapted from established methods for the dCas9Sth1 system.[3][5]

1.1. sgRNA Design:

Identify the DNA sequence of the patA gene (Rv2611c) in your M. tuberculosis strain of

interest.

Use an online sgRNA design tool for mycobacteria to identify potent sgRNA sequences

targeting the non-template strand of patA. The tool should account for the protospacer

adjacent motif (PAM) for S. thermophilus Cas9 (NNAGAAW and other permissive variants).

[3]

Select 2-3 sgRNAs with high predicted on-target scores and minimal off-target potential.

1.2. Oligonucleotide Preparation:

For each sgRNA, design two complementary oligonucleotides. Add GGGA to the 5' end of

the forward oligo and AAAC to the 5' end of the reverse oligo to facilitate cloning into the

BsmBI-digested vector.

Resuspend lyophilized oligos in nuclease-free water to a stock concentration of 100 µM.

Anneal the oligos:

Mix 2 µL of each 100 µM oligo pair with 46 µL of annealing buffer (10 mM Tris, pH 8.0; 50

mM NaCl; 1 mM EDTA).

Heat at 95°C for 5 minutes, then ramp down to 25°C at a rate of 5°C per minute in a

thermocycler.

1.3. Vector Preparation and Ligation:

Digest the mycobacterial CRISPRi vector (pLJR965 for M. tuberculosis) with the BsmBI

restriction enzyme.

Gel purify the linearized vector backbone.

Set up the ligation reaction:
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~50 ng of BsmBI-digested pLJR965

1 µL of annealed oligo duplex (diluted 1:200)

1 µL of T4 DNA ligase

1 µL of 10x T4 DNA ligase buffer

Nuclease-free water to a final volume of 10 µL

Incubate at room temperature for 1-2 hours or at 16°C overnight.

1.4. Transformation and Verification:

Transform the ligation product into competent E. coli (e.g., DH5α).

Plate on LB agar containing kanamycin (50 µg/mL).

Select single colonies, grow overnight cultures, and isolate plasmids using a miniprep kit.

Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Protocol 2: Electroporation of M. tuberculosis

2.1. Preparation of Electrocompetent Cells:

Grow M. tuberculosis in 50 mL of 7H9 broth supplemented with OADC and 0.05% Tween 80

to mid-log phase (OD₆₀₀ of 0.6-0.8).

Pellet the cells by centrifugation at 4,000 x g for 10 minutes.

Wash the cells three times with ice-cold 10% glycerol.

Resuspend the final cell pellet in 1/10th of the original volume with 10% glycerol.

Aliquot into 100 µL volumes and store at -80°C.

2.2. Electroporation:
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Thaw an aliquot of electrocompetent cells on ice.

Add 1-2 µg of the verified pLJR965-sgRNA(patA) plasmid to the cells.

Transfer the cell/DNA mixture to a pre-chilled 0.2 cm gap electroporation cuvette.

Electroporate using the following settings: 2.5 kV, 25 µF, 1000 Ω.

Immediately add 1 mL of 7H9 broth and recover for 24 hours at 37°C.

Plate on 7H10 agar containing kanamycin (25 µg/mL).

Incubate at 37°C for 3-4 weeks until colonies appear.

Protocol 3: Phenotypic Analysis of patA Knockdown

3.1. Growth Curve Analysis:

Inoculate triplicate cultures of the M. tuberculosis CRISPRi strain into 7H9 broth with

kanamycin.

Grow to an OD₆₀₀ of ~0.2.

Dilute the cultures to a starting OD₆₀₀ of 0.05 in fresh 7H9 broth.

For the knockdown condition, add anhydrotetracycline (ATc) to a final concentration of 100-

500 ng/mL. A dose-response curve with varying ATc concentrations is recommended.[1]

For the control condition, add an equivalent volume of the ATc solvent (e.g., ethanol).

Incubate at 37°C with shaking.

Measure the OD₆₀₀ at regular intervals (e.g., every 24 hours) for 7-14 days.

Plot OD₆₀₀ versus time to visualize the effect on growth.

3.2. Viability Assay (CFU Determination):
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At selected time points during the growth curve experiment, take aliquots from both induced

and uninduced cultures.

Prepare serial 10-fold dilutions in 7H9 broth.

Plate 100 µL of appropriate dilutions onto 7H10 agar plates.

Incubate at 37°C for 3-4 weeks.

Count the colonies to determine the CFU/mL.

3.3. Quantification of patA Knockdown by qRT-PCR:

Harvest mycobacterial cells from induced (+ATc) and uninduced (-ATc) cultures at mid-log

phase (or a desired time point post-induction).

Extract total RNA using a suitable method (e.g., TRIzol with bead beating).

Treat the RNA with DNase I to remove any contaminating genomic DNA.

Synthesize cDNA using a reverse transcription kit with random primers.

Perform quantitative real-time PCR (qPCR) using primers specific for patA and a

housekeeping gene (e.g., sigA) for normalization.

Calculate the fold change in patA expression in the induced sample relative to the uninduced

sample using the ΔΔCt method.

Conclusion
The CRISPRi system offers a robust and titratable method for studying essential genes like

patA in mycobacteria. By silencing patA, researchers can confirm its essentiality, investigate

the physiological consequences of its depletion, and validate it as a target for novel anti-

tubercular drugs. The protocols outlined here provide a comprehensive framework for

conducting these studies, from the initial construction of the CRISPRi strain to the quantitative

analysis of the resulting phenotypes. This approach will be invaluable for advancing our

understanding of mycobacterial physiology and accelerating drug discovery efforts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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